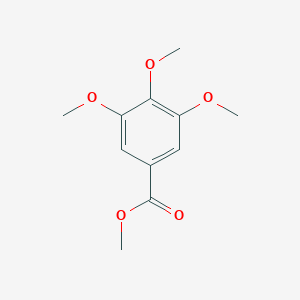

Methyl 3,4,5-trimethoxybenzoate

Description

Methyl 3,4,5-trimethoxybenzoate has been reported in Eucalyptus pulverulenta, Punica granatum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACHFMOHOPLTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062058 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-07-0 | |

| Record name | Methyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4,5-trimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1916-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,4,5-TRIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP1LSC7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,4,5-trimethoxybenzoate from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial drug Trimethoprim.[1] This technical guide provides a comprehensive overview of the primary synthetic routes from gallic acid, a readily available natural product.[1][2][3] The document details both two-step and one-step methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a versatile and bio-renewable starting material for the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients.[2][3][4] Its conversion to methyl 3,4,5-trimethoxybenzoate involves two key chemical transformations: esterification of the carboxylic acid and methylation of the three phenolic hydroxyl groups. This guide will explore the prevalent synthetic strategies to achieve this transformation efficiently.

Synthetic Strategies

Two primary strategies are employed for the synthesis of this compound from gallic acid: a two-step approach involving initial esterification followed by methylation, and a one-step approach where both transformations occur concurrently.

Two-Step Synthesis

The two-step synthesis is a widely practiced and reliable method. It offers distinct control over each reaction step, potentially leading to higher purity of the final product.

Step 1: Esterification of Gallic Acid to Methyl Gallate

The first step involves the Fischer-Speier esterification of gallic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6][7][8] This is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product, methyl gallate.[8][9]

Step 2: Methylation of Methyl Gallate

The subsequent step is the methylation of the three hydroxyl groups of methyl gallate to yield this compound. This is typically achieved via a Williamson ether synthesis-type reaction using a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) and methyl chloride.[5][6][10][11] The choice of base and solvent is critical for the reaction's success.

One-Step Synthesis

The one-step synthesis offers a more streamlined approach, combining both esterification and methylation in a single reaction vessel.[12] This method can be more time and resource-efficient. Typically, gallic acid is reacted with a methylating agent in the presence of a suitable base and solvent, leading directly to the desired product.[12]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Two-Step Synthesis Protocol

Step 1: Synthesis of Methyl Gallate via Fischer Esterification

-

Materials: Gallic acid, methanol, concentrated sulfuric acid, toluene (B28343).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add gallic acid (e.g., 500 g), methanol (e.g., 2000 ml), and concentrated sulfuric acid (e.g., 25 g).[5][6]

-

Heat the mixture to reflux and maintain for 2-10 hours.[5]

-

After the reaction is complete, cool the mixture and concentrate it by distilling off the excess methanol.

-

The resulting solid, methyl gallate, is collected by suction filtration.[5][6]

-

The crude methyl gallate can be washed with toluene to remove impurities.[5][6]

-

Step 2: Synthesis of this compound via Methylation

-

Materials: Methyl gallate, N,N-dimethylformamide (DMF), an inorganic base (e.g., sodium carbonate, potassium carbonate), methylating agent (e.g., methyl chloride or dimethyl sulfate), methanol for recrystallization.[5][6][10]

-

Procedure using Methyl Chloride:

-

In a four-necked flask, suspend methyl gallate (e.g., 40 g) and sodium carbonate (e.g., 32 g) in DMF (e.g., 320 ml).[5][6]

-

Cool the mixture to below 10°C with stirring.

-

Bubble methyl chloride gas (e.g., 80 g) through the mixture.[5][6]

-

After the addition of methyl chloride, gradually heat the reaction mixture to a temperature between 20°C and 60°C and maintain for 2-8 hours.[5]

-

Upon completion, cool the reaction to room temperature and concentrate by distillation to remove the solvent.

-

Add water to the concentrated residue to precipitate the crude product.

-

Collect the crude this compound by suction filtration.

-

Purify the crude product by recrystallization from methanol. Heat the crude product in methanol to 60-65°C, reflux for 1 hour, then cool to room temperature. The pure product is collected by filtration and dried.[5][6]

-

-

Procedure using Dimethyl Sulfate:

-

In a flask, create a suspension of potassium carbonate (e.g., 97 g) in DMF (e.g., 200 ml).[10]

-

Add a solution of gallic acid monohydrate (e.g., 29.9 g) in DMF (100 ml) with vigorous stirring.[10]

-

Add dimethyl sulfate (e.g., 66 ml) dropwise to the mixture, maintaining the temperature at 20-25°C.[10]

-

Stir the mixture at room temperature for a specified time to complete the reaction.

-

The work-up involves precipitating the product by adding water and then purifying by recrystallization.

-

One-Step Synthesis Protocol

-

Materials: Gallic acid, DMF, potassium carbonate, methyl chloride, ethyl acetate (B1210297), methanol.[12]

-

Procedure:

-

In a four-necked flask, add gallic acid (e.g., 40 g), DMF (e.g., 1500 ml), and potassium carbonate (e.g., 120 g).[12]

-

Cool the stirred mixture to below 10°C and pass methyl chloride gas (e.g., 100 g) through it.[12]

-

Gradually raise the temperature from 40°C to 110°C over a period of 5-12 hours.[12]

-

After the reaction, cool the mixture to room temperature and concentrate by distillation.

-

Add water to the concentrate and extract the product three times with ethyl acetate.[12]

-

Combine the ethyl acetate extracts, concentrate by distillation to obtain the crude solid product.

-

Recrystallize the crude product from methanol to obtain pure this compound.[12]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods.

Table 1: Two-Step Synthesis - Step 1: Esterification of Gallic Acid

| Reactant (Gallic Acid) | Reactant (Methanol) | Catalyst (Conc. H₂SO₄) | Reaction Time | Yield of Methyl Gallate | Reference |

| 500 g | 2000 ml | 25 g | 2 h | Not explicitly stated, but used in subsequent step | [5][6] |

| 2 g (0.001 mol) | 25 ml (0.78 mol) | 3-4 drops | Not specified | 78% | [3] |

Table 2: Two-Step Synthesis - Step 2: Methylation of Methyl Gallate

| Reactant (Methyl Gallate) | Methylating Agent | Base | Solvent | Temperature | Reaction Time | Yield of Pure Product | Purity (HPLC) | Reference |

| 40 g | Methyl Chloride (80 g) | Sodium Carbonate (32 g) | DMF (320 ml) | 60°C | 8 h | 86.5% | 99.0% | [5][6] |

| 80 g | Methyl Chloride (160 g) | Potassium Carbonate (24 g) | DMF (480 ml) | 55°C | 8 h | 85.3% | 99.6% | [5][6] |

| 160 g | Methyl Chloride (320 g) | Sodium Carbonate (64 g) | DMF (2000 ml) | 25°C | 3 h | 84.9% | 99.1% | [5] |

| 29.9 g (Gallic Acid) | Dimethyl Sulfate (66 ml) | Potassium Carbonate (97 g) | DMF (300 ml) | 20-25°C | Not specified | Not explicitly stated for this step | Not specified | [10] |

Table 3: One-Step Synthesis of this compound

| Reactant (Gallic Acid) | Methylating Agent | Base | Solvent | Temperature Program | Reaction Time | Yield of Pure Product | Reference |

| 40 g | Methyl Chloride (100 g) | Potassium Carbonate (120 g) | DMF (1500 ml) | 40°C to 110°C | 5-12 h | Not explicitly stated | [12] |

Visualizations

Reaction Pathways

Caption: Reaction pathway for the two-step synthesis.

Caption: Reaction pathway for the one-step synthesis.

Experimental Workflow

Caption: Workflow for the two-step synthesis method.

Conclusion

The synthesis of this compound from gallic acid can be effectively achieved through both one-step and two-step methodologies. The two-step process, involving an initial Fischer esterification followed by methylation, provides a high degree of control and consistently high yields of a pure product. The one-step process offers a more direct route, potentially reducing overall reaction time and resource utilization. The choice of method will depend on the specific requirements of the researcher, including desired purity, available reagents, and equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ppublishing.org [ppublishing.org]

- 4. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105732375A - Method for synthesizing this compound from gallic acid - Google Patents [patents.google.com]

- 6. Method for synthesizing this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN105732374A - Method for synthesizing this compound by using one-step method - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 3,4,5-trimethoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Spectroscopic Data Summary

The structural elucidation of Methyl 3,4,5-trimethoxybenzoate is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | Singlet | 2H | H-2, H-6 (Aromatic) |

| 3.92 | Singlet | 9H | 3,4,5 -OCH₃ (Methoxy) |

| 3.87 | Singlet | 3H | -COOCH₃ (Ester Methyl) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted based on 3,4,5-trimethoxybenzoic acid)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester Carbonyl) |

| 153.0 | C-3, C-5 (Aromatic) |

| 142.5 | C-4 (Aromatic) |

| 126.0 | C-1 (Aromatic) |

| 106.5 | C-2, C-6 (Aromatic) |

| 60.8 | C-4 -OCH₃ (Methoxy) |

| 56.2 | C-3, C-5 -OCH₃ (Methoxy) |

| 52.3 | -COOCH₃ (Ester Methyl) |

Note: These are predicted values based on the known spectrum of 3,4,5-trimethoxybenzoic acid and typical esterification shifts. Actual values may vary slightly.[1]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1590, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1125 | Strong | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 85 | [M - OCH₃]⁺ |

| 183 | 30 | [M - COCH₃]⁺ |

| 168 | 45 | [M - OCH₃ - HCN]⁺ or [M - COOCH₃ - H]⁺ |

| 151 | 20 | [C₈H₇O₃]⁺ |

| 125 | 15 | [C₇H₅O₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to be adaptable to specific laboratory conditions and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solution-state NMR):

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Spectral Width: -10 to 220 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2][3][4]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar and pestle.[3]

-

Ensure a homogenous mixture is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

FT-IR Spectroscopy Protocol:

-

Instrument: FT-IR Spectrometer

-

Sample Interface: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical approach to structure elucidation.

Caption: Experimental Workflow for Spectroscopic Analysis.

Caption: Logical Relationship for Structural Elucidation.

References

- 1. rsc.org [rsc.org]

- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. newtowncreek.info [newtowncreek.info]

- 7. dem.ri.gov [dem.ri.gov]

The Natural Occurrence of Methyl 3,4,5-trimethoxybenzoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Methyl 3,4,5-trimethoxybenzoate (B1228286) in the plant kingdom. It consolidates available scientific information on its botanical sources, biosynthetic pathway, and methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Botanical Sources of Methyl 3,4,5-trimethoxybenzoate

This compound, a derivative of gallic acid, has been identified in a variety of plant species. Its presence, along with its corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid, suggests a role in the plant's secondary metabolism. The following table summarizes the plant species in which this compound or its immediate precursor has been reported.

| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data (mg/g of dry weight) |

| Buxus natalensis | Buxaceae | Leaves | This compound reported.[1] | Not available in reviewed literature. |

| Eucalyptus aggregata | Myrtaceae | Not specified | This compound reported.[1] | Not available in reviewed literature. |

| Eucalyptus pulverulenta | Myrtaceae | Not specified | This compound reported. | Not available in reviewed literature. |

| Punica granatum (Pomegranate) | Lythraceae | Not specified | This compound reported.[2] | Not available in reviewed literature. |

| Pterolobium hexapetallum | Fabaceae | Stems | This compound isolated.[3] | Not available in reviewed literature. |

| Rauvolfia serpentina | Apocynaceae | Not specified | Presence of 3,4,5-trimethoxybenzoyl moiety in reserpine.[4] | Not available in reviewed literature. |

| Begonia nantoensis | Begoniaceae | Not specified | 3,4,5-Trimethoxybenzoic acid reported.[5] | Not available in reviewed literature. |

| Euphorbia lunulata | Euphorbiaceae | Not specified | 3,4,5-Trimethoxybenzoic acid reported.[5] | Not available in reviewed literature. |

| Verbesina myriocephala | Asteraceae | Not specified | 3,4,5-Trimethoxybenzoic acid reported. | Not available in reviewed literature. |

| Engelhardia roxburghiana | Juglandaceae | Not specified | 3,4,5-Trimethoxybenzoic acid reported.[6] | Not available in reviewed literature. |

Note: While the presence of this compound has been confirmed in the listed species, specific quantitative data on its concentration remains largely unreported in publicly available scientific literature. Further targeted quantitative studies are required to determine the abundance of this compound in different plant tissues.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of aromatic compounds in plants. The direct precursor, 3,4,5-trimethoxybenzoic acid, is derived from gallic acid. The following diagram illustrates the proposed biosynthetic pathway leading to gallic acid and its subsequent methylation to form the final product.

The biosynthesis begins with the shikimate pathway, producing chorismate, a key precursor for aromatic amino acids. One proposed route to gallic acid is through the dehydrogenation of 3-dehydroshikimate. An alternative, though less direct, route is via the phenylpropanoid pathway starting from L-phenylalanine. Once gallic acid is synthesized, a series of O-methylation reactions, utilizing S-adenosyl methionine (SAM) as the methyl donor, produce 3,4,5-trimethoxybenzoic acid. The final step is the esterification of the carboxylic acid group, catalyzed by a carboxyl methyltransferase, to yield this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, identification, and quantification of this compound from plant matrices. These protocols are based on established methods for the analysis of phenolic compounds and should be optimized for specific plant tissues.

Extraction of this compound

Objective: To extract this compound and related phenolic compounds from plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Chloroform (Analytical grade)

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Ultrasonic bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 1-5 g of dried, finely powdered plant material into a centrifuge tube.

-

Solvent Extraction: Add 20-50 mL of methanol to the plant material. Methanol is a common solvent for extracting phenolic compounds.

-

Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 15 minutes to pellet the solid plant debris.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh methanol to ensure exhaustive extraction.

-

Solvent Partitioning (Optional): To remove non-polar compounds like chlorophyll (B73375) and lipids, the combined methanolic extracts can be subjected to liquid-liquid partitioning with a non-polar solvent like hexane (B92381) or chloroform.

-

Concentration: Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5-10 mL) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid or acetic acid (for mobile phase acidification)

-

This compound analytical standard (>98% purity)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-32 min: Linear gradient back to 95% A, 5% B

-

32-40 min: Hold at 95% A, 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Approximately 270 nm (based on the UV absorbance maximum of the trimethoxybenzoyl chromophore).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject the calibration standards and the filtered sample extract into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound in the plant extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

-

Autosampler

Procedure:

-

Sample Preparation: The reconstituted extract may be analyzed directly or after derivatization if necessary to improve volatility and peak shape. However, for this compound, derivatization is typically not required.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-550

-

-

Identification: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard and/or with a reference library (e.g., NIST).

Conclusion

This compound is a naturally occurring phenolic compound found in a range of plant species. Its biosynthesis is closely tied to the fundamental shikimate and phenylpropanoid pathways. While its presence has been qualitatively established in several plants, there is a notable lack of quantitative data in the current scientific literature. The experimental protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, which should facilitate further research into its distribution, physiological role in plants, and potential pharmacological applications. Future studies focusing on the quantitative analysis of this compound across its botanical sources are crucial for a more complete understanding of this natural product.

References

- 1. biorlab.com [biorlab.com]

- 2. researchgate.net [researchgate.net]

- 3. phcogres.com [phcogres.com]

- 4. scialert.net [scialert.net]

- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of Methyl 3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate (B1228286), a key chemical intermediate in the pharmaceutical industry. This document details its chemical structure, nomenclature, physical and chemical properties, synthesis protocols, and notable biological activities.

Chemical Structure and Nomenclature

Methyl 3,4,5-trimethoxybenzoate is a derivative of benzoic acid with three methoxy (B1213986) groups and a methyl ester.

IUPAC Name: this compound[1]

Synonyms:

Chemical Formula: C₁₁H₁₄O₅[1][2][3]

Below is a 2D representation of the chemical structure of this compound.

References

Physical properties of Methyl 3,4,5-trimethoxybenzoate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methyl 3,4,5-trimethoxybenzoate (B1228286), a significant intermediate in the synthesis of various pharmaceuticals. The information is presented to support research, development, and quality control activities.

Physical Properties

Methyl 3,4,5-trimethoxybenzoate is a white to off-white crystalline powder at room temperature. Its primary physical constants, the melting and boiling points, are critical for its identification, purification, and handling in a laboratory or industrial setting.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Physical Property | Value | Notes |

| Melting Point | 82-84 °C[1] | A range is often reported to account for minor impurities or variations in measurement technique. Other sources report ranges of 79.0-87.0 °C[2] and 82.0 to 85.0 °C.[3] |

| Boiling Point | 274-275 °C[1] | At atmospheric pressure (760 mmHg). |

| 185 °C / 16 mmHg[3][4] | At reduced pressure. |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of a liquid, a micro-reflux method can be employed, which is suitable for small sample sizes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid this compound (if melted) or a solution in a suitable high-boiling solvent into a small test tube.

-

Apparatus Setup:

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

-

-

Measurement:

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point.

-

-

Reporting: Report the determined boiling point and the ambient atmospheric pressure.

Logical Workflow Visualization

This compound is a key intermediate in the synthesis of the antibacterial drug Trimethoprim. The following diagram illustrates a common synthetic pathway starting from Gallic Acid.

References

- 1. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN105732375A - Method for synthesizing this compound from gallic acid - Google Patents [patents.google.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Solubility of Methyl 3,4,5-trimethoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,4,5-trimethoxybenzoate (B1228286) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim. Its solubility characteristics in organic solvents are of paramount importance for its synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, a detailed experimental protocol for solubility determination, and a discussion of the theoretical principles governing its solubility.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, featuring both polar (ester and methoxy (B1213986) groups) and non-polar (benzene ring) regions, suggests it will exhibit a range of solubilities across different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that experimental data for this compound in a wide range of organic solvents is not extensively published. Therefore, some values are estimations or derived from qualitative observations.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Experimental Data |

| Water | H₂O | 2290 mg/L[2] | 25 | Estimated Value |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative Data |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | Not Specified | Qualitative Data |

| Methanol | CH₄O | Slightly Soluble | Not Specified | Qualitative Data |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesis of established methods.[3][4][5]

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Sample Dilution and Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Theoretical Considerations for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable insights into the solubility of a compound in different solvents.

Hansen Solubility Parameters (HSP)

Signaling Pathway of Solubility

The process of dissolution can be conceptually viewed as a pathway involving several energy-dependent steps. The following diagram illustrates this logical relationship.

Caption: Logical pathway of the dissolution process from a thermodynamic perspective.

Conclusion

The solubility of this compound is a critical parameter for its application in the pharmaceutical industry. While comprehensive quantitative data across a wide range of organic solvents is limited, this guide provides the available information, a detailed experimental protocol for its determination, and a theoretical framework for understanding its solubility behavior. For solvents where quantitative data is unavailable, it is recommended to perform experimental solubility screening based on the protocol provided herein. Future work should focus on generating a more extensive experimental solubility database for this important compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. d-nb.info [d-nb.info]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

The Chemistry and History of Methyl 3,4,5-trimethoxybenzoate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxybenzoate (B1228286), a key organic intermediate, holds a significant position in the synthesis of various pharmaceuticals. This technical guide delves into the historical context of its development, rooted in the extensive study of gallic acid and its derivatives. It provides a comprehensive overview of its physicochemical properties, supported by tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis are presented, offering practical insights for laboratory and industrial applications. Furthermore, this guide includes visualizations of the synthetic pathways, elucidating the chemical transformations involved in its production.

Introduction

Methyl 3,4,5-trimethoxybenzoate, with the chemical formula C₁₁H₁₄O₅, is a white to light yellow crystalline powder.[1] It is a methylated derivative of methyl gallate and serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, it is a primary raw material for the production of the broad-spectrum antibacterial agent Trimethoprim, the anxiolytic drug Trimetozine, and the gastrointestinal medication Trimebutine maleate.[2][3] The compound is also found in various natural sources, including Buxus natalensis and Eucalyptus aggregata.[1]

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid was first studied in detail by the Swedish chemist Carl Wilhelm Scheele in 1786.[4] In 1818, French chemist Henri Braconnot developed a simpler method for its purification.[4] The exploration of gallic acid esters, known as gallates, gained momentum for their antioxidant properties, particularly in the preservation of fats and oils.

While a singular "discovery" of this compound is not well-documented, its synthesis is a logical extension of the esterification and methylation reactions developed in classical organic chemistry. Early 20th-century advancements in these techniques, such as the Fischer-Speier esterification, laid the groundwork for the synthesis of a wide array of esters. The industrial preparation of this compound evolved from multi-step processes involving the methylation of gallic acid followed by esterification, to more streamlined one-pot syntheses.[5][6][7] These developments were driven by the increasing demand for the compound as a key intermediate in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₅ | [] |

| Molecular Weight | 226.23 g/mol | [] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 82-84 °C | [1][] |

| Boiling Point | 274-275 °C | [1][] |

| Density | 1.134 g/cm³ | [] |

| Solubility | Soluble in water (2290 mg/L at 25 °C, est.) | [9] |

| CAS Number | 1916-07-0 | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.28 (s, 2H, Ar-H), 3.90 (s, 6H, 2x OCH₃), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃) | [10] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 166.7, 153.3, 142.4, 125.0, 106.6, 60.9, 56.3, 52.2 | [1] |

| FTIR (KBr) | ν (cm⁻¹): 2940 (C-H), 1715 (C=O), 1590, 1500 (C=C), 1125 (C-O) | [1] |

| Mass Spec (EI) | m/z (%): 226 (M⁺, 100), 195 (M⁺ - OCH₃, 80), 168 (45), 153 (30) | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved from gallic acid through a two-step process of esterification followed by methylation, or via a one-step synthesis.

Two-Step Synthesis from Gallic Acid

This method first involves the esterification of gallic acid to form methyl gallate, which is then methylated to yield the final product.

Step 1: Esterification of Gallic Acid to Methyl Gallate

-

Materials:

-

Gallic acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add gallic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 2-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

The resulting crude methyl gallate can be purified by recrystallization from water or an appropriate solvent.

-

Step 2: Methylation of Methyl Gallate

-

Materials:

-

Methyl gallate

-

Dimethyl sulfate (B86663) or methyl chloride

-

Anhydrous potassium carbonate or sodium hydroxide

-

N,N-dimethylformamide (DMF) or acetone

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve methyl gallate in DMF or acetone.

-

Add a suitable base, such as anhydrous potassium carbonate or sodium hydroxide.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) to the suspension while maintaining the temperature between 20-60°C.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from methanol.

-

One-Step Synthesis from Gallic Acid

This method combines the esterification and methylation steps into a single reaction vessel.

-

Materials:

-

Gallic acid

-

Methyl chloride gas

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction vessel, add gallic acid, DMF, and potassium carbonate as an acid scavenger.

-

Cool the mixture and bubble methyl chloride gas through it.

-

Gradually heat the reaction mixture and maintain the temperature for several hours.

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Recrystallize from methanol to obtain pure this compound.

-

Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Caption: Two-Step Synthesis of this compound.

Caption: One-Step Synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of:

-

Trimethoprim: An antibiotic that inhibits dihydrofolate reductase, often used in combination with sulfamethoxazole.

-

Trimetozine: An anxiolytic and sedative drug.

-

Trimebutine: A spasmolytic agent that regulates intestinal motility.[2]

The 3,4,5-trimethoxybenzoyl moiety derived from this intermediate is a key pharmacophore in these and other biologically active molecules.

Conclusion

This compound, a compound with a rich history tied to the study of natural products, remains a cornerstone of modern pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, coupled with its importance as a synthetic precursor, ensures its continued relevance in drug development. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105732375A - Method for synthesizing this compound from gallic acid - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Gallic acid - Wikipedia [en.wikipedia.org]

- 5. CN105732374A - Method for synthesizing this compound by using one-step method - Google Patents [patents.google.com]

- 6. Method for synthesizing this compound from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound, 1916-07-0 [thegoodscentscompany.com]

- 10. This compound(1916-07-0) 1H NMR [m.chemicalbook.com]

The Pharmacological Potential of Methyl 3,4,5-trimethoxybenzoate: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB), a naturally occurring phenolic compound, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of MTB's biological activities, focusing on its potential applications in dermatology and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways and workflows to facilitate further research and development. While research on MTB is ongoing, existing evidence strongly suggests its role as a promising scaffold for the development of novel therapeutic agents.

Core Biological Activities

Methyl 3,4,5-trimethoxybenzoate has demonstrated a range of biological effects, primarily centered around its antimelanogenic, antioxidant, and potential anticancer properties. The 3,4,5-trimethoxybenzoyl moiety appears to be a key pharmacophore contributing to these activities.

Antimelanogenic Activity

MTB has been identified as an inhibitor of melanogenesis. Studies have shown that it can reduce melanin (B1238610) production in melanoma cell lines, such as B16F10, which are stimulated by α-melanocyte-stimulating hormone (α-MSH)[1]. This effect is attributed, at least in part, to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[1].

Quantitative Data: Antimelanogenic and Tyrosinase Inhibition Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound (MTB) | B16F10 | Melanin Content | Decreased α-MSH-induced melanin production | Dose-dependent decrease | [1] |

| This compound (MTB) | B16F10 | Cellular Tyrosinase Activity | Inhibition of tyrosinase | Dose-dependent inhibition | [1] |

| Related Chalcone 4 | - | Mushroom Tyrosinase Inhibition | IC50 | 1.9 µM | [2] |

| Related Chalcone 5 | - | Mushroom Tyrosinase Inhibition | IC50 | 1.7 µM | [2] |

| Kojic Acid (Standard) | - | Mushroom Tyrosinase Inhibition | IC50 | 36.1 µM | [2] |

Antioxidant Activity

Derivatives of trimethoxybenzene, including MTB, have been reported to possess considerable antioxidant activity[1]. The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in a variety of pathological conditions. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Endpoint | Result | Reference |

| This compound (MTB) & derivatives | DPPH Radical Scavenging | Antioxidant Activity | 2-fold higher than arbutin | [1] |

| Methyl Gallate | DPPH Radical Scavenging | IC50 | 7.48 µg/mL | [3] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50 | 5.83 µg/mL | [3] |

Potential Anticancer Activity

While direct cytotoxic data for this compound on cancer cell lines is not extensively documented in the reviewed literature, numerous derivatives containing the 3,4,5-trimethoxyphenyl moiety have demonstrated potent anticancer activities. These findings suggest that the 3,4,5-trimethoxybenzoyl core could serve as a valuable scaffold for the design of novel cytotoxic agents. For instance, certain chalcones and flavonoid derivatives bearing this group have shown significant growth inhibition against various cancer cell lines[4][5].

Quantitative Data: Cytotoxicity of Related 3,4,5-Trimethoxy Phenyl Derivatives

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone | 2c | L-1210 (Murine Leukemia) | 26 | [5] |

| 1,2,3-Triazole | 8a | CCRF-CEM (Leukemia) | 0.028 | [4] |

| 1,2,3-Triazole | 8a | A549/ATCC (Lung Cancer) | 0.023 | [4] |

| 1,2,3-Triazole | 8a | COLO 205 (Colon Cancer) | <0.01 | [4] |

| Ciprofloxacin Chalcone Hybrid | CCH | HepG2 (Liver Cancer) | 22 (24h), 5.6 (48h) (µg/mL) | [6] |

| Ciprofloxacin Chalcone Hybrid | CCH | MCF7 (Breast Cancer) | 54 (24h), 11.5 (48h) (µg/mL) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells (e.g., 1 x 10⁵ cells/well) in a 96-well microplate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., solubilized in a maximum of 1% DMSO) and incubate for a specified period (e.g., 24-72 hours)[7].

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C[7].

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[7].

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[7].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay for Cytotoxicity Assessment.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH Radical Scavenging Assay Workflow.

Melanin Content Assay in B16F10 Cells

This assay quantifies the amount of melanin produced by melanoma cells.

-

Cell Culture and Treatment: Seed B16F10 melanoma cells in a 6-well plate. After 24 hours, treat the cells with a melanogenesis stimulator (e.g., 200 nM α-MSH) and various concentrations of the test compound (MTB) for 72 hours[8][9].

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at an elevated temperature (e.g., 60-80°C) for 1-2 hours[6][8].

-

Absorbance Measurement: Centrifuge the cell lysates and measure the absorbance of the supernatant at 405 nm[10][11].

-

Data Analysis: Normalize the melanin content to the total protein concentration and express the results as a percentage of the control group.

Workflow for Melanin Content Determination.

Potential Mechanisms of Action: Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally related compounds, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are plausible targets.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It is often dysregulated in cancer. Some phytochemicals have been shown to modulate MAPK signaling, affecting downstream targets like ERK, JNK, and p38[12][13][14][15][16][17][18]. The 3,4',5-trimethoxy-trans-stilbene, a resveratrol (B1683913) derivative, has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli[19]. Given the structural similarities, MTB may exert its effects through similar mechanisms.

Hypothesized MAPK Signaling Modulation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several natural compounds are known to inhibit the NF-κB pathway[20][21][22]. For instance, a derivative of MTB, ethyl 3′,4′,5′-trimethoxythionocinnamate, has been shown to inhibit TNF-α-induced nuclear translocation and activation of NF-κB[2][17]. Another related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been found to regulate TLR/NF-κB pathways[23][24]. This suggests that MTB could potentially exert anti-inflammatory effects by interfering with this pathway.

Hypothesized NF-κB Signaling Modulation.

Future Directions and Conclusion

This compound represents a promising natural product scaffold with multifaceted biological activities. The current body of research highlights its potential as an antimelanogenic and antioxidant agent, with the 3,4,5-trimethoxybenzoyl moiety showing significant promise in the development of anticancer therapeutics.

Future research should focus on:

-

Comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile of MTB, including detailed dose-response relationships and toxicological assessments.

-

Elucidation of specific molecular targets and signaling pathways directly modulated by MTB to provide a clearer understanding of its mechanisms of action.

-

Lead optimization studies to synthesize and evaluate derivatives of MTB with enhanced potency and selectivity for specific therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trimebutine Maleate Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a key intermediate of Trimebutine (B1183) maleate (B1232345), 2-(dimethylamino)-2-phenylbutan-1-ol, and its subsequent conversion to Trimebutine maleate. Trimebutine maleate is a crucial agent for treating functional bowel disorders such as irritable bowel syndrome (IBS) and postoperative ileus.[1][2] The synthesis of its intermediate is a critical step in the overall manufacturing process. This protocol outlines a widely utilized four-step synthetic pathway starting from propiophenone (B1677668), which is favored for its mild conditions and high yields.[3] Additionally, the final esterification to form the Trimebutine base and its conversion to the maleate salt are detailed. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, including materials, methods, and expected outcomes.

Introduction

Trimebutine, chemically known as 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal motility.[4][5] Its maleate salt is the common pharmaceutical formulation. The synthesis of Trimebutine maleate involves the preparation of the key intermediate, 2-(dimethylamino)-2-phenylbutan-1-ol, followed by an esterification reaction with a derivative of 3,4,5-trimethoxybenzoic acid and subsequent salt formation with maleic acid.

Several synthetic routes for Trimebutine have been reported, with a common pathway involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol.[1] However, concerns over the use of hazardous reagents like thionyl chloride for the preparation of the acid chloride and the use of carcinogenic solvents like benzene (B151609) have led to the development of alternative, more efficient, and safer methods.[1] This protocol focuses on a robust and scalable synthesis pathway.

Experimental Protocols

Part 1: Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol Intermediate

This synthesis is a four-step process starting from propiophenone.[3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

This step involves a Strecker-type synthesis where propiophenone reacts with sodium cyanide and dimethylamine (B145610).[3]

-

Materials:

-

Propiophenone

-

Sodium Cyanide

-

40% Dimethylamine solution in methanol (B129727)

-

Water

-

1L Autoclave

-

-

Procedure:

-

To a 1L autoclave, add propiophenone (100 g, 0.75 mol), sodium cyanide (45 g, 0.91 mol), 40% dimethylamine in methanol (337 g), and water (140 g).[3][6]

-

Seal the autoclave and stir the mixture for 30 minutes.

-

Heat the reaction mixture to 60°C under a pressure of 0.3 MPa for 8 hours.[6]

-

After the reaction is complete, cool the mixture and process it to isolate the 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

-

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

The nitrile group of the product from Step 1 is hydrolyzed under basic conditions.

-

Materials:

-

2-(N,N-dimethylamino)-2-phenylbutyronitrile

-

Sodium hydroxide (B78521)

-

Water

-

-

Procedure:

-

The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is subjected to hydrolysis with sodium hydroxide and water.[7]

-

The reaction mixture is refluxed until the hydrolysis is complete. The pH should be maintained at 12 or higher.[6][7]

-

Upon completion, the reaction mixture is worked up to isolate 2-(N,N-dimethylamino)-2-phenylbutyric acid.

-

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

The carboxylic acid is converted to an ester to facilitate the final reduction step.

-

Materials:

-

2-(N,N-dimethylamino)-2-phenylbutyric acid

-

Ethanol (B145695) (or other suitable alcohol)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[3][7]

-

The reaction is monitored until the esterification is complete.

-

The resulting ester, 2-(N,N-dimethylamino)-2-phenylbutyrate, is then isolated.

-

Step 4: Reduction to 2-(Dimethylamino)-2-phenylbutan-1-ol

The final step in the synthesis of the intermediate is the reduction of the ester to a primary alcohol.

-

Materials:

-

2-(N,N-dimethylamino)-2-phenylbutyrate

-

Reducing agent (e.g., sodium borohydride)

-

Water

-

Organic solvent (e.g., Toluene)

-

-

Procedure:

-

The 2-(N,N-dimethylamino)-2-phenylbutyrate is mixed with a suitable reducing agent and water in an organic solvent.[7]

-

The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.[8]

-

After the reaction is complete, the solvent is removed by distillation.

-

The product is extracted with toluene, washed with saturated aqueous ammonium (B1175870) chloride until neutral, and then concentrated to yield the target product, 2-(dimethylamino)-2-phenylbutan-1-ol.[7] A yield of approximately 84% with a purity of 98.8% (HPLC) can be expected.[7]

-

Part 2: Synthesis of Trimebutine Maleate

Step 5: Esterification of 2-(Dimethylamino)-2-phenylbutan-1-ol with 3,4,5-Trimethoxybenzoic acid

This step involves the esterification of the intermediate alcohol with 3,4,5-trimethoxybenzoic acid.[8]

-

Materials:

-

2-(dimethylamino)-2-phenylbutan-1-ol (17.3 g)

-

3,4,5-trimethoxybenzoic acid (21 g)

-

Sulfuric acid (0.5 g)

-

Toluene (200 ml)

-

Sodium carbonate

-

-

Procedure:

-

In a 500ml four-neck flask, combine 2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[8]

-

Heat the mixture to reflux and continue for a specified time until the reaction is complete.

-

Cool the mixture, dilute with water, and adjust the pH to 8 with sodium carbonate.[8]

-

The trimebutine base is then extracted with a solvent like toluene, washed, dried, and concentrated.[8]

-

Step 6: Formation of Trimebutine Maleate

The final step is the salt formation with maleic acid.

-

Materials:

-

Trimebutine base (5 kg)

-

Maleic acid (1.5 kg)

-

Isopropanol (B130326) (15 L)

-

Activated carbon (100 g)

-

-

Procedure:

-

Add isopropanol, trimebutine, and maleic acid to a reaction vessel.[9]

-

Stir the mixture at 40°C for 3.5 hours.[9]

-

Add activated carbon and heat the mixture to reflux until the material dissolves and the solution is clear.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 10°C at a rate of 2°C/min to induce crystallization.[9]

-

Filter the crystals and wash the filter cake with isopropanol (2 L).[9]

-

Dry the product at 50°C for 7 hours to obtain Trimebutine maleate.[9] A yield of 91% with a purity of 99.9% can be expected from this step.[9]

-

Data Presentation

Table 1: Reactant Quantities for the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

| Step | Reactant | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 1 | Propiophenone | 134.18 | 100 | 0.75 |

| 1 | Sodium Cyanide | 49.01 | 45 | 0.91 |

| 1 | 40% Dimethylamine in Methanol | - | 337 | - |

| 1 | Water | 18.02 | 140 | - |

Table 2: Reactant Quantities and Yield for Trimebutine Maleate Formation

| Step | Reactant | Molar Mass ( g/mol ) | Quantity (kg) | Yield (%) | Purity (%) |

| 6 | Trimebutine Base | 387.47 | 5 | - | - |

| 6 | Maleic Acid | 116.07 | 1.5 | 91 | 99.9 |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of Trimebutine maleate.

Mechanism of Action of Trimebutine

Trimebutine's primary mechanism of action involves its interaction with the gastrointestinal (GI) tract's enkephalinergic system. It acts as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. This interaction modulates the release of gastrointestinal peptides, such as motilin, and influences the migrating motor complex (MMC), which is crucial for the regulation of GI motility.

Caption: Simplified signaling pathway of Trimebutine's action on the GI tract.

References

- 1. Process For The Preparation Of Trimebutine Maleate [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Dimethylamino)-2-phenylbutan-1-ol | 39068-94-5 | Benchchem [benchchem.com]

- 4. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHEBI:94458 [ebi.ac.uk]

- 6. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. trimebutine maleate synthesis - chemicalbook [chemicalbook.com]

Methyl 3,4,5-Trimethoxybenzoate: A Versatile Precursor for Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 3,4,5-trimethoxybenzoate (B1228286), a readily available derivative of gallic acid, serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. Its trimethoxyphenyl moiety is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of several classes of bioactive molecules derived from this versatile precursor.